![molecular formula C29H31NO12 B082023 Nogalarol CAS No. 11052-70-3](/img/structure/B82023.png)
Nogalarol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Nogalarol is a useful research compound. Its molecular formula is C29H31NO12 and its molecular weight is 585.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86005. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Research indicates that Nogalarol possesses significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism of action involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways.
Case Study:
- A study conducted by Joyce et al. demonstrated that this compound exhibited cytotoxic effects against breast cancer cells, with IC50 values indicating effective concentrations for therapeutic use .
Antibacterial Properties
In addition to its anticancer effects, this compound has been evaluated for its antibacterial activity. Preliminary studies suggest that it may be effective against certain strains of bacteria, potentially offering a new avenue for antibiotic development.
Research Findings:
- A review published in the Journal of Natural Products highlighted the antibacterial efficacy of nogalamycin derivatives, including this compound, against resistant bacterial strains .
Biochemical Research Applications
This compound's unique structure allows it to interact with various biological macromolecules, making it valuable in biochemical research.
Enzyme Inhibition Studies
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This property can be utilized to explore metabolic disorders and develop targeted therapies.
Example:
- Research has shown that this compound can inhibit histone demethylases, which play a crucial role in epigenetic regulation . This inhibition could lead to alterations in gene expression patterns relevant to cancer biology.
Industrial Applications
The stability and reactivity of this compound also lend themselves to industrial applications, particularly in the synthesis of pharmaceuticals and agrochemicals.
Synthesis of Complex Molecules
This compound serves as a precursor in the synthesis of more complex organic molecules. Its unique structural features allow chemists to modify it further to create derivatives with enhanced biological activity.
Synthesis Pathways:
- Researchers have developed synthetic routes utilizing this compound as a key intermediate in producing novel compounds with potential therapeutic applications .
Data Summary Table
Properties
CAS No. |
11052-70-3 |
---|---|
Molecular Formula |
C29H31NO12 |
Molecular Weight |
585.6 g/mol |
IUPAC Name |
methyl 23-(dimethylamino)-4,8,10,12,22,24-hexahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate |
InChI |
InChI=1S/C29H31NO12/c1-28(39)8-13(32)14-9(18(28)26(38)40-5)6-10-15(21(14)34)22(35)16-12(31)7-11-24(17(16)20(10)33)41-27-23(36)19(30(3)4)25(37)29(11,2)42-27/h6-7,13,18-19,23,25,27,31-32,34,36-37,39H,8H2,1-5H3 |
InChI Key |
UEAXJNKEWITCAW-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)O)O |
Canonical SMILES |
CC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.